Coelichelin

Description

Propriétés

Formule moléculaire |

C21H39N7O11 |

|---|---|

Poids moléculaire |

565.6 g/mol |

Nom IUPAC |

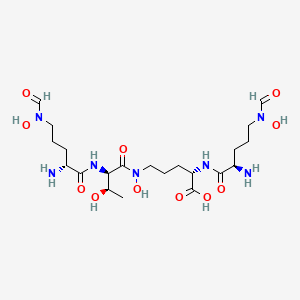

(2S)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-5-[[(2R,3R)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-3-hydroxybutanoyl]-hydroxyamino]pentanoic acid |

InChI |

InChI=1S/C21H39N7O11/c1-13(31)17(25-19(33)15(23)6-3-9-27(38)12-30)20(34)28(39)10-4-7-16(21(35)36)24-18(32)14(22)5-2-8-26(37)11-29/h11-17,31,37-39H,2-10,22-23H2,1H3,(H,24,32)(H,25,33)(H,35,36)/t13-,14-,15-,16+,17-/m1/s1 |

Clé InChI |

ZPJLQAOTGYKOBJ-OVYGPGRDSA-N |

SMILES |

CC(C(C(=O)N(CCCC(C(=O)O)NC(=O)C(CCCN(C=O)O)N)O)NC(=O)C(CCCN(C=O)O)N)O |

SMILES isomérique |

C[C@H]([C@H](C(=O)N(CCC[C@@H](C(=O)O)NC(=O)[C@@H](CCCN(C=O)O)N)O)NC(=O)[C@@H](CCCN(C=O)O)N)O |

SMILES canonique |

CC(C(C(=O)N(CCCC(C(=O)O)NC(=O)C(CCCN(C=O)O)N)O)NC(=O)C(CCCN(C=O)O)N)O |

Synonymes |

coelichelin |

Origine du produit |

United States |

Foundational & Exploratory

Coelichelin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the chemical structure, properties, and synthesis of coelichelin, a notable siderophore with significant implications for microbial iron acquisition and potential therapeutic applications.

Chemical Structure and Properties

This compound is a tetrapeptide belonging to the hydroxamate class of siderophores, first identified in the bacterium Streptomyces coelicolor.[1] Its primary function is to chelate ferric iron (Fe³⁺) with high affinity, facilitating its transport into the bacterial cell, particularly under iron-deficient conditions.[1] The structure of this compound was elucidated through a combination of genome mining, which predicted its peptide nature from the nonribosomal peptide synthetase (NRPS) gene cluster, and subsequent characterization of the isolated natural product using mass spectrometry and NMR spectroscopy.[1][2]

The chemical composition of this compound is (2S)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-5-[[(2R,3R)-2-[[(2R)-2-amino-5-[formyl(hydroxy)amino]pentanoyl]amino]-3-hydroxybutanoyl]-hydroxyamino]pentanoic acid.[3] It is classified as a trishydroxamate tetrapeptide, which enables the formation of a stable hexacoordinate, octahedral complex with ferric iron.[1]

Molecular Formula: C₂₁H₃₉N₇O₁₁[3]

Structure: The tetrapeptide backbone of this compound consists of the following residues:

-

Two residues of (2R)-2-amino-5-[formyl(hydroxy)amino]pentanoic acid

-

One residue of (2S)-2-amino-5-(hydroxyamino)pentanoic acid

-

One residue of (2R,3R)-3-hydroxybutanoic acid (allo-Threonine)

Quantitative Data

The characterization of this compound and its metal complexes has been primarily achieved through mass spectrometry. The table below summarizes the key mass-to-charge ratio (m/z) values observed in these analyses.

| Analyte | Ionization Mode | Observed m/z | Description |

| This compound | Positive ESI | 566.2867 | Protonated molecule [M+H]⁺ |

| Fe-Coelichelin Complex | Positive ESI | 619.1946 | Iron complex [M-2H+Fe]⁺ |

Table 1: Mass Spectrometry Data for this compound and its Ferric Complex.[4]

Biosynthesis of this compound

This compound is synthesized by a nonribosomal peptide synthetase (NRPS) system encoded by the cch gene cluster in Streptomyces coelicolor.[2][5] This pathway involves a series of enzymatic modifications and peptide bond formations.

The biosynthesis begins with the modification of L-ornithine. The enzyme CchB, an L-ornithine 5-monooxygenase, hydroxylates L-ornithine to L-5-hydroxyornithine.[6] Subsequently, CchA, an L-5-hydroxyornithine 5-formyl transferase, formylates the hydroxylated ornithine.[6] These modified amino acids, along with D-allo-threonine, are then assembled by the trimodular NRPS, CchH.[2] A notable feature of this system is the absence of a C-terminal thioesterase domain on CchH. Instead, the release of the final tetrapeptide from the NRPS is catalyzed by CchJ, which is a homolog of enterobactin (B1671361) esterase.[2]

Experimental Protocols

A convergent total synthesis of this compound has been developed, which also allows for the production of its analogs.[1][7] The general workflow is depicted below.

Methodology: The synthesis takes advantage of the molecule's pseudo-symmetry.[1]

-

Synthesis of Building Blocks: The key precursors, a D-ornithine derivative and N-benzyloxy-L-ornithine, are synthesized from commercially available starting materials such as L-pyroglutamic acid.[1]

-

First Peptide Coupling: D-allo-threonine is coupled with N-benzyloxy-L-ornithine.[1]

-

Boc Deprotection: The Boc protecting groups are removed to expose the peripheral amino groups.[1]

-

Second Peptide Coupling: The resulting diamino intermediate is coupled with two equivalents of the D-ornithine derivative to form the protected tetrapeptide backbone.[1]

-

Global Deprotection: The final step involves the removal of all protecting groups. This is typically achieved through hydrogenolysis to remove benzyl (B1604629) ethers and esters, followed by treatment with trifluoroacetic acid (TFA) to remove carbamates, yielding the final this compound product.[1]

The chrome azurol S (CAS) assay is a colorimetric method used to determine the iron-chelating activity of siderophores.

Protocol:

-

A solution of the chrome azurol S reagent is prepared.

-

The synthesized this compound or its analogs are added to the CAS solution at various concentrations.

-

Desferrioxamine (DFO) is used as a positive control, and deionized water serves as a negative control.[1]

-

The absorbance of the solution is measured at 630 nm.[1]

-

A decrease in absorbance at this wavelength indicates a higher iron-binding activity, as the siderophore removes iron from the CAS-iron complex, causing a color change.[1]

This bioassay assesses the ability of this compound to deliver iron to bacteria, thereby promoting their growth under iron-restricted conditions.

Protocol:

-

A siderophore-deficient bacterial strain, such as a mutant of Pseudomonas aeruginosa, is used as the reporter strain.[1][8]

-

The bacteria are plated on an iron-deficient agar (B569324) medium to induce the expression of siderophore uptake systems.[1]

-

Sterile paper discs impregnated with solutions of this compound or its derivatives at various concentrations are placed on the agar surface.[1]

-

The plates are incubated, and the diameter of the bacterial growth zone around each disc is measured.

-

A larger growth zone indicates a greater ability of the compound to facilitate iron uptake and support bacterial growth.[1]

References

- 1. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a new peptide natural product by Streptomyces coelicolor genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C21H39N7O11 | CID 3247071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Coelichelin biosynthetic gene cluster analysis

An In-depth Technical Guide to the Coelichelin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a peptide siderophore, a high-affinity iron-chelating compound, produced by the soil bacterium Streptomyces coelicolor under iron-deficient conditions.[1] Its primary function is to scavenge ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell. The biosynthesis of this compound is of significant interest as it is orchestrated by a non-ribosomal peptide synthetase (NRPS) system, a class of enzymes renowned for producing a wide array of biologically active secondary metabolites, including many antibiotics.[2] The discovery and analysis of the this compound biosynthetic gene cluster were guided by genome mining approaches, which predicted the structure of the natural product from the genetic sequence before its eventual isolation and characterization.[3][4] This guide provides a detailed analysis of the this compound biosynthetic gene cluster, its components, the biosynthetic pathway, and relevant experimental methodologies.

Architecture of the this compound Biosynthetic Gene Cluster (cch)

The this compound biosynthetic gene cluster was identified in the genome of Streptomyces coelicolor A3(2).[5] It comprises a series of 15 genes, designated cchA through cchO, spanning a 29 kb region of the chromosome (GenBank accession no. AL109974).[2][3] The organization of these genes reflects their coordinated roles in precursor synthesis, peptide assembly, transport, and regulation.[2]

Data Presentation: Genes of the cch Cluster

The functions of the proteins encoded by the cch gene cluster have been deduced through homology to genes with known functions in other siderophore biosynthesis pathways.[2][3]

| Gene | SCO Number | Proposed Protein Function | Functional Category |

| cchA | SCO0499 | L-ornithine 5-monooxygenase | Precursor Biosynthesis |

| cchB | SCO0498 | L-5-hydroxyornithine 5-formyl transferase | Precursor Biosynthesis |

| cchC | SCO0497 | ABC transporter (permease) | Transport |

| cchD | SCO0496 | ABC transporter (ATP-binding protein) | Transport |

| cchE | SCO0495 | Siderophore-binding lipoprotein | Transport |

| cchF | SCO0494 | ABC transporter (permease) | Transport |

| cG | SCO0493 | ABC transporter (ATPase and permease domains) | Transport |

| cchH | SCO0492 | Non-ribosomal peptide synthetase (NRPS) | Peptide Assembly |

| cchI | SCO0491 | ABC transporter | Transport |

| cchJ | SCO0490 | Enterobactin (B1671361) esterase homolog (Thioesterase) | Peptide Release/Modification |

| cchK | SCO0489 | MbtH-like protein | NRPS Helper Protein |

Note: The table lists the core genes consistently cited in the literature. The full cluster extends to cchO, with other genes also implicated in transport and regulation.[2][3]

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process involving precursor modification, non-ribosomal peptide synthesis, and enzymatic release.

-

Precursor Modification : The pathway begins with the amino acid L-ornithine. The enzyme CchA, an L-ornithine 5-monooxygenase, and CchB, a putative L-5-hydroxyornithine 5-formyl transferase, work in concert to produce the non-proteinogenic amino acid precursors L-N⁵-hydroxyornithine and L-N⁵-formyl-N⁵-hydroxyornithine.[3][6] These modified ornithine residues are essential for the structure and iron-chelating activity of this compound.

-

NRPS-Mediated Assembly : The core of the pathway is the trimodular NRPS enzyme, CchH.[3] This large, multi-domain enzyme sequentially adds the amino acid precursors to build the peptide backbone. Intriguingly, while CchH has three modules, it is responsible for the assembly of a tetrapeptide.[4] This suggests a mechanism of domain or module reuse during synthesis.[7] The activity of the NRPS is supported by CchK, an MbtH-like protein, which is often essential for the proper folding and function of NRPS adenylation domains.[8]

-

Peptide Release and Cyclization : A key feature of the this compound system is the absence of a canonical C-terminal thioesterase (TE) domain on the CchH synthetase.[4] Instead, the gene cchJ, which encodes a homolog of enterobactin esterase, is required for biosynthesis.[4] It is proposed that CchJ catalyzes the hydrolytic release of the fully assembled tetrapeptide from the final thiolation (T) domain of CchH.[7]

-

Transport : Once synthesized, this compound is likely exported out of the cell by a dedicated ABC (ATP-binding cassette) transport system. Several genes in the cluster, including cchC, cchD, cchF, cchG, and cchI, show homology to siderophore ABC transporters and are predicted to fulfill this role.[2][3] After chelating iron in the extracellular environment, the iron-coelichelin complex is recognized by cell surface receptors (like the lipoprotein CchE) and transported back into the cell.[2][3]

Visualization of the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Analyzing the production of siderophores like this compound is fundamental to understanding the function of the cch gene cluster. The most common method for this is the Chrome Azurol S (CAS) assay.

Protocol: Siderophore Detection by Chrome Azurol S (CAS) Agar (B569324) Assay

This protocol is a generalized procedure adapted from the principles described by Schwyn and Neilands (1987) and is widely used for detecting siderophore production.[9][10]

Principle: The CAS assay is a universal chemical test based on the high affinity of siderophores for Fe³⁺.[10] A blue-colored complex is formed between the dye Chrome Azurol S, Fe³⁺, and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[10] When a siderophore-producing microorganism is grown on CAS agar, the secreted siderophores strip the iron from the dye complex. This causes the dye to be released, resulting in a visible color change from blue to orange or yellow around the colony.[10][11]

Methodology:

-

Preparation of CAS Indicator Solution:

-

Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

-

In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Prepare an Fe(III) solution by dissolving 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

Slowly mix the CAS solution with the HDTMA solution. While stirring vigorously, add the Fe(III) solution dropwise. The resulting solution will be dark blue. Autoclave to sterilize.[10]

-

-

Preparation of CAS Agar Plates:

-

Prepare a suitable growth medium for Streptomyces (e.g., Luria-Bertani agar or a minimal medium to induce siderophore production). Autoclave the medium.

-

Cool the autoclaved growth medium to approximately 50°C.

-

Aseptically add the sterile CAS indicator solution to the molten agar at a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar medium). Mix gently to avoid bubbles.[9]

-

Pour the CAS agar into sterile petri dishes and allow them to solidify. All glassware used should be acid-washed to remove trace iron contamination.[9]

-

-

Inoculation and Incubation:

-

Data Collection and Interpretation:

-

Observe the plates daily for the formation of a halo around the bacterial growth.

-

A positive result for siderophore production is indicated by a color change from blue to a distinct orange or yellow halo.[9]

-

The extent of siderophore production can be semi-quantified by measuring the diameter of the halo and the diameter of the colony and calculating a Siderophore Production Index (SPI).[9]

-

Visualization of Experimental Workflow

Caption: Workflow for the Chrome Azurol S (CAS) assay.

Logical Relationships within the cch Gene Cluster

The genes within the this compound cluster can be grouped based on their putative roles in the overall process of siderophore biosynthesis and utilization. This organization highlights the coordinated expression and function required for efficient iron acquisition.

Visualization of Gene Cluster Functional Organization

Caption: Functional organization of the cch gene cluster.

References

- 1. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of a new peptide natural product by Streptomyces coelicolor genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BGC0000325 [mibig.secondarymetabolites.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. dc.etsu.edu [dc.etsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

The Role of Non-Ribosomal Peptide Synthetase (NRPS) in Coelichelin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelichelin, a tetrapeptide siderophore produced by the bacterium Streptomyces coelicolor, is a fascinating example of non-ribosomal peptide synthesis.[1] Its production is orchestrated by a complex enzymatic assembly line known as a Non-Ribosomal Peptide Synthetase (NRPS), encoded within the cch biosynthetic gene cluster. This guide provides an in-depth technical overview of the NRPS machinery responsible for this compound synthesis, detailing the genetic basis, enzymatic architecture, and regulatory mechanisms. It is intended for researchers and professionals in the fields of natural product biosynthesis, enzymology, and drug development who are interested in the intricacies of NRPS-mediated secondary metabolite production.

Introduction to this compound and Non-Ribosomal Peptide Synthesis

Non-ribosomal peptides (NRPs) are a diverse class of secondary metabolites synthesized by microorganisms, exhibiting a wide range of biological activities, including antibiotic, immunosuppressive, and siderophoric functions.[2] Unlike ribosomal protein synthesis, NRPs are assembled by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs) in an mRNA-independent manner.[2] This allows for the incorporation of non-proteinogenic amino acids, modifications such as epimerization and N-methylation, and the formation of complex cyclic or branched structures.[2]

This compound is a siderophore, a high-affinity iron-chelating molecule, produced by Streptomyces coelicolor under iron-limiting conditions to facilitate iron uptake.[3] Structurally, it is a tris-hydroxamate tetrapeptide.[4] The biosynthesis of this compound is a prime example of an NRPS-catalyzed process, involving a dedicated gene cluster and a multi-domain enzymatic assembly line.

The this compound Biosynthetic Gene Cluster (cch)

The genetic blueprint for this compound synthesis is located in a dedicated gene cluster, designated cch, within the Streptomyces coelicolor genome.[5][6] This cluster spans approximately 29 kb and comprises 15 genes (cchA–cchO) that encode not only the core NRPS but also enzymes for precursor biosynthesis, transport, and regulation.[5][6]

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene | Proposed Function | Reference |

| cchH | Non-Ribosomal Peptide Synthetase (NRPS) core enzyme | [5] |

| cchJ | Enterobactin esterase homolog, involved in peptide release | [4] |

| cchA | L-5-hydroxyornithine 5-formyl transferase (precursor modification) | [5] |

| cchB | L-ornithine 5-monooxygenase (precursor synthesis) | [5] |

| cchC-G, cchI | Homologs of siderophore-binding lipoproteins and ABC transporters | [5][6] |

| cchK | MbtH-like protein, potentially involved in NRPS stability/function | [7] |

| cchL | MarR family transcriptional regulator | [8] |

The CchH Non-Ribosomal Peptide Synthetase

The centerpiece of this compound biosynthesis is the CchH enzyme, a large, multi-domain NRPS with a predicted molecular mass of approximately 390 kDa.[5] CchH is organized into three modules, which are responsible for the selection, activation, and incorporation of the amino acid building blocks into the growing peptide chain.[5]

Domain Architecture of CchH

The CchH NRPS is comprised of ten distinct domains organized into three modules.[5] A key feature is the unusual lack of a C-terminal Thioesterase (TE) domain, which is typically responsible for releasing the final peptide product from the NRPS assembly line.[4][5] Instead, a separate enzyme, CchJ, is implicated in this final step.[4]

Table 2: Domain Organization of the CchH NRPS

| Module | Domain | Function | Predicted Substrate |

| 1 | Adenylation (A) | Selects and activates the first amino acid | L-5-hydroxy-5-formylornithine |

| Peptidyl Carrier Protein (PCP) | Tethers the activated amino acid | - | |

| Epimerization (E) | Converts L-amino acid to D-amino acid | - | |

| 2 | Condensation (C) | Catalyzes peptide bond formation | - |

| Adenylation (A) | Selects and activates the second amino acid | L-threonine | |

| Peptidyl Carrier Protein (PCP) | Tethers the growing peptide chain | - | |

| Epimerization (E) | Converts L-amino acid to D-amino acid | - | |

| 3 | Condensation (C) | Catalyzes peptide bond formation | - |

| Adenylation (A) | Selects and activates the third amino acid | L-5-hydroxyornithine | |

| Peptidyl Carrier Protein (PCP) | Tethers the completed tripeptide | - |

Note: While CchH is a trimodular NRPS predicted to synthesize a tripeptide, the final this compound product is a tetrapeptide. This suggests a unique, yet to be fully elucidated, mechanism of assembly.[4]

This compound Biosynthesis Pathway

The synthesis of this compound is a multi-step process initiated by the activation of the first amino acid by the A-domain of module 1. The growing peptide is then passed sequentially to the downstream modules, with each module adding one amino acid. The E-domains are responsible for the conversion of L-amino acids to their D-isomers, a common feature in NRPs. The final release of the peptide from the NRPS is thought to be catalyzed by the CchJ enzyme.

Regulation of this compound Synthesis

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated in response to environmental cues such as nutrient availability and iron limitation.[3][8] The regulatory network involves both cluster-specific regulators and global regulators that coordinate secondary metabolism with growth and development.

The cch cluster itself contains a putative transcriptional regulator, CchL, belonging to the MarR family.[8] Additionally, the expression of the cch genes is influenced by pleiotropic regulators that control multiple secondary metabolite pathways.[9][10] While a complete signaling pathway for this compound synthesis has not been fully elucidated, a conceptual model can be proposed based on known regulatory elements in Streptomyces.

Experimental Protocols

The study of NRPSs and their products involves a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments relevant to the investigation of the this compound synthetase.

ATP-PPi Exchange Assay

This assay is used to determine the substrate specificity of the adenylation (A) domains of the NRPS. It measures the substrate-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Materials:

-

Purified A-domain or NRPS module

-

ATP

-

[³²P]Pyrophosphate

-

Cognate and non-cognate amino acid substrates

-

Reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

-

Activated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, ATP, MgCl₂, DTT, and the purified enzyme.

-

Add the amino acid substrate to be tested to the reaction mixture.

-

Initiate the reaction by adding [³²P]PPi.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction by adding a solution of activated charcoal in perchloric acid. The charcoal binds to ATP but not to free pyrophosphate.

-

Pellet the charcoal by centrifugation and wash it to remove any unbound [³²P]PPi.

-

Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity incorporated into ATP is proportional to the A-domain's activity with the tested substrate.

Note: Non-radioactive versions of this assay have also been developed, which typically involve coupling the release of pyrophosphate to a colorimetric or fluorescent readout.[11][12]

In Vitro Reconstitution of NRPS Activity

To confirm the function of the NRPS and identify its product, the enzymatic assembly line can be reconstituted in vitro using purified components.

Materials:

-

Purified holo-NRPS (CchH)

-

Sfp (a phosphopantetheinyl transferase to convert the apo-NRPS to its active holo-form)

-

Coenzyme A

-

ATP and MgCl₂

-

All necessary amino acid precursors

-

Reaction buffer

Procedure:

-

If the NRPS is expressed in its inactive apo-form, incubate it with Sfp and coenzyme A to attach the phosphopantetheinyl arms to the PCP domains.

-

Set up the reconstitution reaction containing the holo-NRPS, ATP, MgCl₂, and all required amino acid substrates in the reaction buffer.

-

Incubate the reaction for a sufficient time to allow for product formation.

-

Quench the reaction (e.g., by adding methanol).

-

Analyze the reaction mixture for the presence of the expected product (this compound) using HPLC and mass spectrometry.

Product Detection and Characterization by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) is used to separate the components of a mixture, and Mass Spectrometry (MS) is used to identify and characterize the molecules based on their mass-to-charge ratio.

HPLC Analysis:

-

Column: A reversed-phase column (e.g., C18) is typically used for peptide separation.

-

Mobile Phase: A gradient of two solvents is used for elution, typically water with a small amount of acid (e.g., 0.1% formic acid) as solvent A, and an organic solvent like acetonitrile (B52724) with the same acid concentration as solvent B.

-

Detection: The eluting compounds can be detected using a UV detector, as peptides absorb UV light at specific wavelengths (e.g., 214 nm and 280 nm).

Mass Spectrometry Analysis:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

-

Mass Analyzer: A high-resolution mass analyzer (e.g., Orbitrap or TOF) is used to determine the accurate mass of the parent ion.

-

Tandem MS (MS/MS): The parent ion of interest can be fragmented to obtain a characteristic fragmentation pattern, which can be used to confirm the structure of the peptide. For this compound, a parent ion with an m/z of 566.2867 ([M+H]⁺) has been reported.[13]

Conclusion and Future Perspectives

The non-ribosomal peptide synthetase responsible for this compound biosynthesis in Streptomyces coelicolor is a remarkable example of the intricate molecular machinery that has evolved to produce complex natural products. While significant progress has been made in understanding the genetic basis and domain architecture of the CchH NRPS, several intriguing questions remain. The mechanism by which a trimodular NRPS assembles a tetrapeptide is a key area for future investigation. Furthermore, a detailed understanding of the regulatory network controlling this compound production will be crucial for harnessing its biosynthetic potential. Continued research into the enzymology and regulation of the this compound NRPS will not only provide fundamental insights into non-ribosomal peptide synthesis but may also open up new avenues for the bioengineering of novel siderophores and other bioactive peptides.

References

- 1. This compound | C21H39N7O11 | CID 3247071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a new peptide natural product by Streptomyces coelicolor genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hormone Regulation of CCCH Zinc Finger Proteins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of a novel gene cluster involved in secondary metabolite production in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Coelimycin Synthesis Activatory Proteins Are Key Regulators of Specialized Metabolism and Precursor Flux in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the Words of Chromatin Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Khan Academy [khanacademy.org]

- 13. Transcriptional regulation - Wikipedia [en.wikipedia.org]

The Biological Function of Coelichelin: An In-depth Technical Guide on a Key Siderophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless quest for survival, microorganisms have evolved sophisticated strategies to acquire essential nutrients from their environment. Iron, a critical cofactor for numerous cellular processes, is often a limiting nutrient due to its low solubility in aerobic environments. To overcome this challenge, many bacteria synthesize and secrete high-affinity iron chelators known as siderophores. Coelichelin, a trishydroxamate tetrapeptide siderophore produced by the soil-dwelling bacterium Streptomyces coelicolor, represents a fascinating example of these iron-scavenging molecules.[1][2] This technical guide provides a comprehensive overview of the biological function of this compound, its biosynthesis, regulation, and transport, with a focus on quantitative data and detailed experimental protocols relevant to researchers in microbiology, biochemistry, and drug development.

This compound: Structure and Iron Chelation

This compound is a non-ribosomally synthesized peptide with a unique structure that enables the formation of a stable hexacoordinate, octahedral complex with ferric iron (Fe³⁺).[1][2] Its structure consists of N-formyl-N-hydroxy-D-ornithine, L-threonine, N-hydroxy-D-ornithine, and L-ornithine. The iron-chelating activity is primarily mediated by the three hydroxamate groups, which provide the six oxygen donor atoms for coordinating with a single ferric ion.

While a precise stability constant (log β) for the this compound-Fe(III) complex is not yet reported in the literature, its high affinity for iron is evident from various assays. Competitive binding assays are the standard method for determining these high stability constants for siderophores.[3]

Quantitative Data on this compound-Related Interactions

The following table summarizes the available quantitative data regarding the binding of ferrithis compound to its specific siderophore-binding protein, CchF.

| Interaction | Binding Affinity (Kd) | Method |

| Ferrithis compound - CchF | High Affinity (Specific value not determined) | Fluorescence Spectroscopy, Circular Dichroism Spectroscopy[1] |

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by the cch gene cluster in Streptomyces coelicolor. This cluster encodes a non-ribosomal peptide synthetase (NRPS) system and other accessory enzymes necessary for the production of this complex molecule.[2]

The cch Gene Cluster

The cch gene cluster comprises a set of genes responsible for precursor synthesis, peptide assembly, and modification. Key genes and their putative functions are listed below.

| Gene | Putative Function |

| cchH | Non-ribosomal peptide synthetase (NRPS) |

| cchJ | Thioesterase |

| cchA | L-ornithine N-oxygenase |

| cchB | N-hydroxyornithine formyltransferase |

| cchK | MbtH-like protein |

This compound Biosynthesis Pathway

The synthesis of this compound occurs on the large, multi-domain NRPS enzyme, CchH. The pathway involves the sequential activation and condensation of the constituent amino acids.

References

The Iron Scavenger of Streptomyces: A Technical Guide to the Chelation Mechanism of Coelichelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the perpetual microbial arms race for essential nutrients, the acquisition of iron stands as a critical bottleneck for pathogenic and non-pathogenic bacteria alike. Iron, while abundant in the Earth's crust, exists predominantly in the insoluble ferric (Fe³⁺) state at physiological pH, rendering it largely inaccessible. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores – small-molecule, high-affinity iron chelators. Coelichelin, a tetrapeptide hydroxamate siderophore produced by the soil bacterium Streptomyces coelicolor, is a key player in this process.[1] This technical guide provides an in-depth exploration of the iron chelation mechanism of this compound, offering a resource for researchers in microbiology, biochemistry, and drug development who seek to understand and potentially exploit this fascinating molecular machine.

This compound is a member of the hydroxamate class of siderophores, characterized by the presence of hydroxamic acid functional groups that act as potent bidentate ligands for ferric iron.[1] Structurally, it is a tetrapeptide that forms a hexacoordinate, octahedral complex with Fe³⁺.[1] The discovery of this compound was spurred by the identification of a non-ribosomal peptide synthetase (NRPS) gene cluster in S. coelicolor.[1] Subsequent research has led to its total synthesis and preliminary characterization of its iron-binding properties and biological activity.[1]

This guide will detail the available data on this compound's iron chelation, provide comprehensive experimental protocols for its study, and visualize the key pathways involved in its biosynthesis and function.

Data Presentation: Iron-Binding Properties of this compound

Quantitative data on the iron-binding affinity of this compound, such as its stability constant (log K) or pFe value, are not yet available in the published literature. However, semi-quantitative and comparative data have been obtained through the Chrome Azurol S (CAS) assay. The CAS assay is a colorimetric method used to detect and quantify siderophore production. In this assay, the siderophore removes iron from a blue-colored Fe³⁺-CAS-HDTMA complex, causing a color change to orange/yellow, which can be measured spectrophotometrically by a decrease in absorbance at 630 nm.[1]

The following table summarizes the available semi-quantitative iron chelation data for this compound and its derivatives compared to the well-characterized siderophore, desferrioxamine (DFO).

| Compound | Concentration (µM) | Iron Chelation Activity (relative to DFO) | Reference |

| This compound | 100 | Slightly lower than DFO | [1] |

| Acetyl this compound | 100 | Active | [1] |

| N-Boc-protected this compound | 100 | Active | [1] |

| N,O-protected this compound | 100 | Inactive | [1] |

| Desferrioxamine (DFO) | 100 | High (Positive Control) | [1] |

Note: The data indicates that while desferrioxamine is a slightly superior iron chelator under the tested conditions, this compound demonstrates significant iron-binding capability.[1] Furthermore, certain chemical modifications to the this compound structure are tolerated without abolishing its iron-chelating activity, suggesting potential for the development of this compound-based probes and drug conjugates.[1]

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection (Liquid Assay)

This protocol is adapted from the method used to assess the iron-binding capabilities of synthetic this compound and its analogs.[1]

a. Preparation of CAS Assay Solution:

-

Dye Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

-

Iron Solution: Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

-

Detergent Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

-

CAS Assay Reagent: Slowly mix the dye solution with the iron solution. While stirring, slowly add the detergent solution. Autoclave the final solution and store it in a dark bottle.

b. Assay Procedure:

-

Prepare serial dilutions of the siderophore (e.g., this compound) in a suitable buffer (e.g., PIPES buffer, pH 6.8).

-

In a 96-well microplate, add 100 µL of the CAS assay solution to 100 µL of each siderophore dilution.

-

Include a positive control (e.g., desferrioxamine) and a negative control (buffer only).

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at 630 nm using a microplate reader.

-

A decrease in absorbance at 630 nm indicates a higher iron-binding activity.

Bacterial Growth Promotion Assay

This assay assesses the ability of a siderophore to deliver iron to a siderophore-deficient bacterial strain, thereby promoting its growth under iron-limiting conditions. This protocol is based on the study of this compound's ability to support the growth of a siderophore-deficient Pseudomonas aeruginosa strain.[1]

a. Preparation of Iron-Limited Media:

-

Prepare a suitable growth medium (e.g., M9 minimal medium).

-

To make the medium iron-limited, treat it with an iron chelator like 2,2'-dipyridyl or Chelex 100 resin to remove trace iron.

-

Prepare agar (B569324) plates with this iron-limited medium.

b. Bacterial Strain:

-

Use a bacterial strain that is deficient in its own siderophore production (e.g., a mutant in a key siderophore biosynthesis gene).

c. Assay Procedure:

-

Grow the siderophore-deficient bacterial strain in an iron-limited liquid medium overnight.

-

Spread a lawn of the bacterial culture on the iron-limited agar plates.

-

Aseptically place sterile filter paper discs onto the agar surface.

-

Apply a known concentration of the test siderophore (e.g., this compound, both in its iron-free apo-form and iron-bound holo-form) to the filter discs.

-

Include a positive control (e.g., a known siderophore that the bacterium can utilize) and a negative control (sterile water or buffer).

-

Incubate the plates at the appropriate temperature for the bacterial strain (e.g., 37°C for P. aeruginosa).

-

After incubation (e.g., 24-48 hours), measure the diameter of the zone of bacterial growth around each disc. A larger zone of growth indicates more efficient iron delivery by the siderophore.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a fascinating example of the intricate molecular strategies employed by bacteria for iron acquisition. While our understanding of its iron chelation mechanism is still evolving, the available data clearly establishes it as a potent siderophore. The total synthesis of this compound has opened the door for detailed structure-activity relationship studies and the development of novel chemical probes to investigate bacterial iron transport. For drug development professionals, the ability of bacteria like Pseudomonas aeruginosa to utilize this compound as a xenosiderophore highlights the potential of using siderophore-antibiotic conjugates—so-called "Trojan horse" antibiotics—to deliver antimicrobial agents into pathogenic bacteria.[1]

Future research should focus on determining the precise quantitative iron-binding affinity of this compound and elucidating the specific protein machinery involved in its transport and the subsequent intracellular release of iron. A deeper understanding of these processes will not only advance our fundamental knowledge of microbial iron metabolism but also pave the way for innovative therapeutic strategies to combat bacterial infections.

References

The Role of Coelichelin in Streptomyces Physiology and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelichelin, a non-ribosomally synthesized peptide siderophore from Streptomyces coelicolor, plays a critical role in iron acquisition, thereby influencing the organism's physiology and development, including the production of secondary metabolites. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, regulation, and its multifaceted impact on Streptomyces biology. Detailed experimental protocols for the study of this compound and quantitative data on its activity are presented to facilitate further research and application in drug development.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their complex developmental lifecycle and their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The biosynthesis of these compounds is often tightly regulated and linked to physiological and developmental cues. Iron is an essential micronutrient for most living organisms, playing a crucial role as a cofactor in numerous enzymatic reactions. However, the bioavailability of iron in many environments is limited due to the low solubility of its ferric (Fe³⁺) form. To overcome this challenge, many bacteria, including Streptomyces, have evolved sophisticated iron acquisition systems, a key component of which is the production and secretion of high-affinity iron chelators known as siderophores.

This compound is a peptide siderophore produced by the model organism Streptomyces coelicolor under iron-deficient conditions[1][2]. Its primary function is to scavenge ferric iron from the environment and transport it into the cell. Beyond its role in iron homeostasis, emerging evidence suggests that this compound and iron availability have a broader impact on the physiology and development of Streptomyces, including the regulation of antibiotic biosynthesis[3]. This guide delves into the technical details of this compound's function and provides the necessary methodologies for its study.

This compound Biosynthesis and Genetics

The biosynthesis of this compound is directed by the cch gene cluster in Streptomyces coelicolor[4]. This cluster contains the genes necessary for the synthesis of the peptide backbone, its modification, transport, and regulation.

The core of the biosynthetic machinery is a non-ribosomal peptide synthetase (NRPS) encoded by the cchH gene[4]. The predicted structure of this compound is a tetrapeptide, yet it is synthesized by a trimodular NRPS, suggesting an unusual mechanism of assembly[5].

Regulation of this compound Production

The expression of the cch gene cluster is tightly regulated by the availability of iron. Under iron-replete conditions, the transcription of the cch genes is repressed. When iron becomes scarce, this repression is lifted, leading to the production and secretion of this compound.

A key regulator in this process is the Divalent metal-dependent regulatory protein, DmdR1[5][6][7]. DmdR1 acts as a repressor by binding to a specific DNA sequence, known as the "iron box," located in the promoter regions of iron-regulated genes, including those in the cch cluster[5][7]. In the presence of ferrous iron (Fe²⁺), DmdR1 binds to the iron box and blocks transcription. Under iron-limiting conditions, Fe²⁺ dissociates from DmdR1, causing a conformational change in the protein that leads to its dissociation from the DNA, thereby allowing the transcription of the cch genes to proceed[5][7].

Role in Streptomyces Physiology and Development

Iron Acquisition

The primary function of this compound is to secure iron for the metabolic needs of Streptomyces coelicolor. The secreted this compound binds to extracellular Fe³⁺ with high affinity, and the resulting ferri-coelichelin complex is then recognized by specific receptors on the cell surface and transported into the cytoplasm. Inside the cell, iron is released from the complex, likely through a reductive mechanism, making it available for various cellular processes.

Influence on Secondary Metabolism

Iron availability is known to have a profound impact on the production of secondary metabolites in Streptomyces. In S. coelicolor, iron limitation has been shown to influence the production of the pigmented antibiotics actinorhodin (B73869) (a polyketide) and undecylprodigiosin (B1683453) (a prodiginine)[2][3]. While the precise mechanisms are still under investigation, it is hypothesized that the iron-sparing response triggered by siderophore production may redirect metabolic fluxes and influence the expression of antibiotic biosynthetic gene clusters. For instance, iron limitation can enhance the production of actinorhodin[8].

Quantitative Data

The following tables summarize the available quantitative data related to this compound and its effects.

Table 1: Metal Binding of Siderophores

| Siderophore | Producing Organism | Stability Constant (Kf) for Fe³⁺ | Reference |

| Enterobactin | Escherichia coli | 1049 | [6] |

| Amonabactin | Aeromonas hydrophila | 1034.5 | [6] |

| Desferrioxamine E | Streptomyces pilosus | 1032.5 | [6] |

| Rhizoferrin | Rhizopus microsporus | 1025.3 | [6] |

| This compound | Streptomyces coelicolor | High (exact value not determined) | [9][10] |

Note: A precise stability constant for this compound with Fe³⁺ has not been reported in the literature, but its high affinity is inferred from its function and CAS assay results.

Table 2: Effect of Iron on Antibiotic Production in S. coelicolor

| Condition | Antibiotic | Change in Production | Reference |

| Iron Limitation | Actinorhodin | Increased | [3][8] |

| Iron Limitation | Undecylprodigiosin | Variable | [2] |

| High Iron | Actinorhodin | Decreased | [11] |

Note: The quantitative impact of purified this compound on antibiotic production has not been extensively documented.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Siderophore Detection: Chrome Azurol S (CAS) Agar (B569324) Assay

The CAS assay is a universal method for detecting siderophores based on their ability to chelate iron[12][13][14][15][16].

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

PIPES buffer

-

FeCl₃·6H₂O

-

NaOH

-

Agar

-

Appropriate growth medium for Streptomyces (e.g., R2YE)

Protocol:

-

Prepare CAS stock solution:

-

Dissolve 60.5 mg of CAS in 50 ml of deionized water.

-

In a separate flask, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

-

Slowly mix the CAS and HDTMA solutions.

-

-

Prepare iron solution:

-

Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

-

Prepare CAS assay solution:

-

While stirring, slowly add the iron solution to the CAS/HDTMA mixture. The solution will turn from orange to blue. Autoclave and store in the dark.

-

-

Prepare CAS agar plates:

-

Prepare your desired Streptomyces growth medium and add 15 g/L of agar. Autoclave.

-

Cool the medium to approximately 50°C.

-

Aseptically add the CAS assay solution to the molten agar to a final concentration of 10% (v/v).

-

Pour the plates and allow them to solidify.

-

-

Inoculation and Observation:

-

Inoculate the Streptomyces strain of interest onto the CAS agar plates.

-

Incubate at the appropriate temperature (e.g., 30°C) for several days.

-

Siderophore production is indicated by the formation of a yellow-orange halo around the colonies against the blue background.

-

Gene Knockout of the cch Cluster

Creating a targeted gene deletion in the cch cluster is essential for elucidating the function of this compound. The following protocol is a general guideline for gene knockout in Streptomyces using PCR-targeting and intergeneric conjugation, which can be adapted for the cch genes[17][18][19]. A common target for knockout is the NRPS gene, cchH.

Materials:

-

Streptomyces coelicolor strain

-

E. coli strain for conjugation (e.g., ET12567/pUZ8002)

-

Cosmid library of S. coelicolor

-

PCR targeting cassette (e.g., containing an apramycin (B1230331) resistance gene)

-

Appropriate plasmids and primers

-

Standard molecular biology reagents and equipment

Protocol:

-

Design primers: Design long primers (70-80 bp) with 5' ends homologous to the regions flanking the target gene (cchH) and 3' ends that anneal to the PCR targeting cassette.

-

Amplify the disruption cassette: Use PCR to amplify the resistance cassette with the designed primers.

-

Electroporate into E. coli: Introduce the purified PCR product into an E. coli strain containing the appropriate cosmid and expressing the λ-Red recombination system.

-

Select for recombinants: Select for E. coli colonies where the target gene on the cosmid has been replaced by the resistance cassette.

-

Intergeneric conjugation: Transfer the modified cosmid from E. coli to S. coelicolor via conjugation.

-

Select for double-crossover mutants: Select for S. coelicolor exconjugants that have incorporated the gene disruption into their chromosome through homologous recombination. This typically involves screening for antibiotic resistance from the cassette and loss of a marker from the cosmid vector.

-

Confirm the knockout: Verify the gene deletion by PCR and Southern blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for cch Gene Expression

qRT-PCR is used to quantify the transcript levels of cch genes under different conditions (e.g., varying iron concentrations).

Materials:

-

Streptomyces coelicolor cultures grown under desired conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit

-

SYBR Green or other fluorescent dye-based qPCR master mix

-

Primers for target cch genes (e.g., cchA, cchH) and a housekeeping gene (e.g., hrdB)

-

qPCR instrument

Protocol:

-

Cultivate S. coelicolor: Grow cultures in iron-replete and iron-depleted media.

-

RNA extraction: Isolate total RNA from the mycelium at the desired growth phase.

-

DNase treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase.

-

qPCR: Perform qPCR using primers specific for the target cch genes and the housekeeping gene.

-

Data analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the cch genes, normalized to the housekeeping gene.

Purification and Structural Analysis of this compound

The purification of this compound from S. coelicolor culture supernatants is necessary for detailed structural and functional studies. The following is a general approach based on methods for purifying other secondary metabolites from Streptomyces[1][3][20][21][22].

Protocol:

-

Large-scale culture: Grow S. coelicolor in a large volume of iron-deficient liquid medium to induce this compound production.

-

Harvest supernatant: Remove the mycelium by centrifugation or filtration.

-

Solid-phase extraction: Pass the supernatant through a solid-phase extraction column (e.g., C18) to capture this compound.

-

Elution: Elute the bound compounds with an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Chromatography: Further purify this compound using high-performance liquid chromatography (HPLC), monitoring for the characteristic UV-Vis absorbance of siderophores or by using a CAS assay on the fractions.

-

Structural analysis:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the purified this compound using techniques like ESI-MS/MS[9][23][24][25][26]. The [M+H]⁺ adduct for this compound is observed at m/z 566.2867[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure of this compound using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments[27][28][29].

-

Conclusion and Future Directions

This compound is a key player in the iron economy of Streptomyces coelicolor, with significant implications for its overall physiology and secondary metabolism. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the intricate roles of this siderophore. Future research should focus on determining the precise binding affinity of this compound for various metal ions, elucidating the detailed regulatory network that governs its production beyond DmdR1, and quantifying its direct impact on the biosynthesis of antibiotics and other secondary metabolites. A deeper understanding of these aspects will not only advance our fundamental knowledge of Streptomyces biology but may also open new avenues for the rational design of strategies to enhance antibiotic production and develop novel antimicrobial agents that target iron acquisition pathways.

References

- 1. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional connexion of bacterioferritin in antibiotic production and morphological differentiation in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new peptide siderophore encoded by the Streptomyces coelicolor genome: structure prediction from the sequence of its non-ribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iron-regulatory proteins DmdR1 and DmdR2 of Streptomyces coelicolor form two different DNA-protein complexes with iron boxes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional analysis of two divalent metal-dependent regulatory genes dmdR1 and dmdR2 in Streptomyces coelicolor and proteome changes in deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iron-regulatory proteins DmdR1 and DmdR2 of Streptomyces coelicolor form two different DNA-protein complexes with iron boxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Actinorhodin production by Streptomyces coelicolor A3(2) in iron-restricted media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of the Siderophore this compound and Its Utility as a Probe in the Study of Bacterial Metal Sensing and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Metals on Streptomyces coelicolor Growth and Actinorhodin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Siderophore Detection assay [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. streptomyces.org.uk [streptomyces.org.uk]

- 19. Large-Scale Transposition Mutagenesis of Streptomyces coelicolor Identifies Hundreds of Genes Influencing Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Purification of lincosaminide O-nucleotidyltransferase from Streptomyces coelicolor Müller - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. Streptomyces coelicolor Vesicles: Many Molecules To Be Delivered - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. info.gbiosciences.com [info.gbiosciences.com]

- 26. Fiehn Lab - MS/MS fragmentation [fiehnlab.ucdavis.edu]

- 27. researchgate.net [researchgate.net]

- 28. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

- 29. researchgate.net [researchgate.net]

Spectroscopic Unmasking of Coelichelin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coelichelin, a tetrapeptide hydroxamate siderophore produced by Streptomyces coelicolor, plays a crucial role in iron acquisition for this bacterium. Its unique structure and potent iron-chelating properties make it a subject of significant interest in microbiology and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the unambiguous characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for Ga(III)-Coelichelin Complex

Due to the paramagnetic nature of the ferric iron (Fe³⁺) complex of this compound, which leads to significant broadening of NMR signals, characterization is typically performed on its diamagnetic gallium(III) (Ga³⁺) complex. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for the Ga(III)-coelichelin complex recorded in D₂O.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Ga(III)-Coelichelin in D₂O. [1]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 153.22 | 8.18 (s) |

| 2 | 54.49 | 4.45 (d, 8.9) |

| 3 | 29.88 | 1.85 (m), 1.75 (m) |

| 4 | 22.09 | 1.65 (m) |

| 5 | 47.96 | 3.61 (t, 7.1) |

| 6 | 174.45 | - |

| 7 | 59.88 | 4.54 (d, 2.1) |

| 8 | 67.20 | 4.25 (qd, 6.3, 2.1) |

| 9 | 19.34 | 1.28 (d, 6.3) |

| 10 | 171.55 | - |

| 11 | 52.88 | 4.70 (t, 6.4) |

| 12 | 26.69 | 2.05 (m), 1.95 (m) |

| 13 | 28.32 | 1.80 (m) |

| 14 | 47.96 | 3.61 (t, 7.1) |

| 15 | 177.34 | - |

| 16 | 153.22 | 8.18 (s) |

| 17 | 54.49 | 4.45 (d, 8.9) |

| 18 | 29.88 | 1.85 (m), 1.75 (m) |

| 19 | 22.09 | 1.65 (m) |

| 20 | 47.96 | 3.61 (t, 7.1) |

| 21 | 174.45 | - |

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) is a powerful tool for confirming the elemental composition and identifying this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound.

| Ion | Adduct | Observed m/z | Reference |

| This compound | [M+H]⁺ | 566.2867 | [2] |

| Fe-Coelichelin Complex | [M−2H+Fe]⁺ | 619.1946 | [2] |

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation of siderophores like this compound from bacterial cultures is outlined below.

-

Culture Conditions: Streptomyces species are cultured in an iron-deficient medium to induce siderophore production.[3]

-

Extraction: The culture supernatant is separated from the cells by centrifugation and filtration. The cell-free supernatant is then passed through an Amberlite XAD resin to adsorb the siderophores.[4] The resin is washed, and the siderophores are eluted with methanol. The methanolic extract is concentrated under reduced pressure.[4]

-

Purification: The crude extract is subjected to bioactivity-guided fractionation, often involving reversed-phase high-performance liquid chromatography (HPLC), to yield pure this compound.[2]

NMR Spectroscopy

NMR analyses are performed on the gallium complex of purified this compound to obtain clean spectroscopic data.[1]

-

Sample Preparation: A solution of purified this compound is treated with an equimolar amount of GaCl₃. The sample is then lyophilized and redissolved in deuterium (B1214612) oxide (D₂O) for NMR analysis.

-

Data Acquisition: ¹H and ¹³C NMR spectra, along with 2D correlation experiments such as COSY, HSQC, and HMBC, are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

Mass Spectrometry

High-resolution mass spectrometry is used to confirm the molecular formula and study the fragmentation pattern of this compound.

-

Sample Preparation: Purified this compound is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

Data Acquisition: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer in positive ion mode.[2] Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation data for structural confirmation.[2]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is directed by the cch gene cluster in Streptomyces coelicolor. It is assembled by a non-ribosomal peptide synthetase (NRPS) system.

The biosynthesis begins with the modification of L-ornithine by the enzymes CchA and CchB to produce D-δ-N-formyl-N-hydroxyornithine and L-δ-N-hydroxyornithine.[5] These precursors, along with D-allo-threonine, are assembled by the non-ribosomal peptide synthetase CchH.[5] The final tetrapeptide is then released from the NRPS by the esterase CchJ to yield this compound.[5]

References

- 1. Bacterium secretes chemical inhibitor that sensitizes competitor to bacteriophage infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions [mdpi.com]

- 5. researchgate.net [researchgate.net]

Beyond the Model Organism: A Technical Guide to Coelichelin Production in Diverse Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelichelin, a tetrapeptide non-ribosomal peptide synthetase (NRPS)-derived siderophore, was first identified in the model actinomycete, Streptomyces coelicolor. Its potent iron-chelating properties have garnered interest for potential applications in drug development, particularly as a scaffold for Trojan horse antibiotic strategies. While S. coelicolor has been the primary organism for studying this compound biosynthesis and regulation, evidence indicates that the genetic machinery for its production is not exclusive to this species. This technical guide provides an in-depth exploration of other Streptomyces species that have been identified as producers or potential producers of this compound. It aims to equip researchers with the necessary information to explore these alternative sources, including cultivation strategies, analytical detection methods, and an understanding of the biosynthetic pathway.

This compound Producing Organisms Beyond S. coelicolor

Genomic and metabolomic studies have revealed the presence of the this compound biosynthetic gene cluster (BGC) and, in some cases, direct evidence of its production in several other Streptomyces species. This diversification of sources presents opportunities for discovering novel regulatory mechanisms and potentially identifying strains with higher production yields.

| Organism | Evidence of Production | Reference |

| Streptomyces nodosus | Genome sequencing has identified the this compound biosynthetic gene cluster. | [1] |

| Streptomyces albidoflavus | Reported to produce this compound. | [2] |

| Streptomyces viridochromogenes | Genome analysis indicates the presence of the this compound biosynthesis genes. | [3] |

| Streptomyces sp. I8-5 | Genome sequencing confirmed the presence of the this compound BGC, and production was verified via mass spectrometry. | [3] |

| Streptomyces sp. (Cave Isolates) | Genome mining predicted the presence of the this compound BGC. | [4] |

Experimental Protocols

Cultivation for Siderophore Production

The production of siderophores, including this compound, is typically induced under iron-limiting conditions. While specific optimal conditions may vary between species, the following provides a general framework for the cultivation of Streptomyces nodosus, Streptomyces albidoflavus, and Streptomyces viridochromogenes.

a) Media Preparation:

A suitable medium for siderophore production is a minimal medium with a defined low concentration of iron.

-

Minimal Medium (MM):

-

Mannitol: 20 g/L

-

Asparagine: 2 g/L

-

K₂HPO₄: 0.5 g/L

-

MgSO₄·7H₂O: 0.2 g/L

-

Trace element solution (iron-depleted): 1 mL/L

-

Agar (B569324) (for solid medium): 20 g/L

-

Adjust pH to 7.2

-

-

Iron-Depleted Trace Element Solution: Prepare a standard trace element solution but omit the addition of any iron salts (e.g., FeCl₃ or FeSO₄). All glassware should be treated to remove trace iron by washing with 6M HCl followed by extensive rinsing with deionized water.

b) Inoculation and Incubation:

-

Prepare a spore suspension or a mycelial fragment stock of the desired Streptomyces strain.

-

Inoculate the iron-depleted minimal medium (liquid or solid) with the prepared inoculum.

-

Incubate at 28-30°C for 5-10 days. For liquid cultures, use baffled flasks and incubate with shaking at 200-250 rpm to ensure adequate aeration.

Detection of this compound Production (Qualitative)

The Chrome Azurol S (CAS) assay is a universal and rapid method for detecting the production of siderophores.

a) CAS Agar Plate Overlay:

-

Prepare CAS agar plates as described by Schwyn and Neilands.

-

After incubating the Streptomyces culture on minimal medium agar, overlay the plate with molten CAS agar (cooled to ~50°C).

-

An orange halo around the microbial growth against a blue background indicates siderophore production.

Extraction and Purification of this compound

a) Extraction from Liquid Culture:

-

Centrifuge the culture broth to remove the mycelium.

-

The supernatant, containing the secreted siderophores, can be used for further analysis.

-

For purification, the supernatant can be passed through a column containing an adsorbent resin (e.g., Amberlite XAD-16) to bind the siderophore.

-

Elute the bound siderophore with a methanol (B129727) gradient.

Analytical Characterization and Quantification

a) High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is suitable for separating this compound from other metabolites.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) is commonly used.

-

Detection: this compound itself does not have a strong chromophore. Therefore, detection is often performed after complexation with iron(III), which imparts a reddish-brown color that can be monitored at ~430-450 nm. Alternatively, and more sensitively, HPLC can be coupled with mass spectrometry.

b) Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Expected Masses:

-

This compound (apo form): [M+H]⁺ at m/z 566.28

-

Ferri-coelichelin complex: [Fe(III)-2H+M]⁺ at m/z 619.19

-

-

LC-MS/MS: For confirmation and structural elucidation, tandem mass spectrometry can be employed. The fragmentation pattern of the [M+H]⁺ ion of this compound will yield characteristic daughter ions corresponding to the loss of amino acid residues.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For complete structural elucidation, NMR spectroscopy is required. Due to the paramagnetic nature of Fe(III), it is common to analyze the gallium(III) complex of this compound, as Ga(III) is diamagnetic and has similar coordination chemistry to Fe(III). 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals.

This compound Biosynthesis Pathway

The biosynthesis of this compound is orchestrated by the cch gene cluster. The core of this pathway is a non-ribosomal peptide synthetase (NRPS) machinery.

References

Unraveling Coelichelin: A Tale of Prediction and Discovery in Natural Product Chemistry

An In-depth Technical Guide on the Structural Elucidation of a Novel Siderophore

In the realm of natural product discovery, the journey from gene to molecule is a complex and often unpredictable path. The story of coelichelin, a potent iron-chelating siderophore from the bacterium Streptomyces coelicolor, serves as a compelling case study in the evolution of biosynthetic prediction and the rigorous experimental validation required to define a molecule's true structure. This technical guide delves into the initial genomic-based prediction of this compound's structure, the subsequent experimental determination of its actual form, and the intricate regulatory pathways governing its production.

From Silicon to Solution: The Initial Prediction of a Tripeptide

In the early 2000s, with the advent of microbial genomics, researchers began to mine the vast genetic landscapes of organisms like Streptomyces coelicolor for novel biosynthetic gene clusters (BGCs). One such cluster, featuring a trimodular non-ribosomal peptide synthetase (NRPS), was identified as the putative producer of a peptide-based natural product.[1][2] Based on the bioinformatic analysis of the adenylation (A) domain specificity of the three modules in the NRPS, a tripeptide structure was predicted for the yet-to-be-isolated molecule, which was named this compound.[3] This represented a pioneering effort to predict a natural product's structure solely from its genetic blueprint. The predicted tripeptide was envisioned to be a siderophore, a class of molecules that bind and transport iron, a function suggested by the presence of other genes in the cluster with homology to siderophore biosynthesis and transport proteins.[1][2]

The Unveiling of a Tetrapeptide: Experimental Determination of the Actual Structure

The true chemical identity of this compound was unveiled through its isolation from Streptomyces coelicolor cultures and subsequent rigorous spectroscopic analysis. Contrary to the initial prediction, the actual structure was determined to be a tetrapeptide.[4] This discovery highlighted both the power and the potential pitfalls of relying solely on predictive bioinformatics. While the prediction was remarkably accurate in identifying the constituent amino acid precursors and the molecule's function as a siderophore, it fell short of predicting the final peptide length.[4] The discrepancy arose from the unusual nature of the this compound biosynthetic machinery, where a trimodular NRPS is responsible for the assembly of a four-amino-acid chain, a fascinating biological puzzle that continues to be a subject of study.

The structural elucidation of the tetrapeptide was achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These experimental techniques provided the definitive evidence for the connectivity and stereochemistry of the atoms within the this compound molecule.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data that differentiate the predicted and actual structures of this compound.

| Feature | Predicted Structure (Tripeptide) | Actual Structure (Tetrapeptide) |

| Peptide Length | 3 amino acid residues | 4 amino acid residues |

| Molecular Formula | C₂₁H₃₅N₇O₉ | C₂₁H₃₇N₇O₁₀ |

| Monoisotopic Mass | 545.2500 u | 563.2602 u |

Table 1: Comparison of Predicted and Actual Structural Features of this compound.

High-Resolution Mass Spectrometry Data for this compound

High-resolution mass spectrometry of the isolated this compound provided a precise molecular weight, which was inconsistent with the predicted tripeptide structure. Tandem mass spectrometry (MS/MS) experiments were crucial in sequencing the peptide and confirming the tetrapeptide nature of the molecule.

| Precursor Ion (m/z) | Fragmentation Ion (m/z) | Proposed Neutral Loss |

| 566.2867 [M+H]⁺ | 548.2761 | H₂O |

| 566.2867 [M+H]⁺ | 465.2445 | C₄H₇NO₃ |

| 566.2867 [M+H]⁺ | 334.1879 | C₉H₁₆N₂O₅ |

| 566.2867 [M+H]⁺ | 203.1313 | C₁₄H₂₃N₃O₇ |

Table 2: Key Fragmentation Data from Tandem Mass Spectrometry of this compound. [5]

¹H and ¹³C NMR Spectroscopic Data for the Gallium(III) Complex of this compound

Due to the paramagnetic nature of the ferric iron complex of this compound, which broadens NMR signals, the structure was elucidated using its diamagnetic gallium(III) complex. The following table presents a summary of the key NMR assignments. (Note: A complete, publicly available, detailed table of all chemical shifts and coupling constants for this compound is not readily found in the searched literature. The data presented here is a representative summary based on information from the total synthesis and characterization of this compound).[4]

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| Residue 1 (f-OH-Orn) | ||||

| α-CH | ~4.2 | ~54.0 | β-CH₂ | C=O (amide) |

| δ-CH₂ | ~3.6 | ~48.0 | γ-CH₂ | N-CHO |

| N-CHO | ~8.0 | ~162.0 | - | δ-CH₂ |

| Residue 2 (Thr) | ||||

| α-CH | ~4.0 | ~60.0 | β-CH, NH | C=O (amide) |

| β-CH | ~4.1 | ~68.0 | α-CH, γ-CH₃ | C=O (amide) |

| Residue 3 (OH-Orn) | ||||

| α-CH | ~4.3 | ~53.0 | β-CH₂, NH | C=O (amide) |

| δ-CH₂ | ~3.5 | ~49.0 | γ-CH₂ | - |

| Residue 4 (OH-Orn) | ||||

| α-CH | ~4.1 | ~53.5 | β-CH₂, NH | C=O (amide) |

| δ-CH₂ | ~3.4 | ~49.5 | γ-CH₂ | - |

Table 3: Representative ¹H and ¹³C NMR Data and Key 2D NMR Correlations for the Ga(III)-Coelichelin Complex.

Experimental Protocols

The definitive structural elucidation of this compound relied on the following key experimental methodologies.

Isolation of this compound

Streptomyces coelicolor was cultivated in an iron-deficient medium to induce the production of siderophores. The culture supernatant was harvested and subjected to a series of chromatographic steps to purify this compound. A common procedure involves solid-phase extraction followed by reversed-phase high-performance liquid chromatography (HPLC).

High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source was used.

Sample Preparation: Purified this compound was dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

Data Acquisition:

-

Full Scan MS: Data was acquired in positive ion mode over a mass range of m/z 100-1000 to determine the accurate mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): The [M+H]⁺ ion of this compound was selected as the precursor ion for collision-induced dissociation (CID). A collision energy was applied to induce fragmentation, and the resulting product ion spectrum was recorded to obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity was utilized.

Sample Preparation: The purified this compound was complexed with gallium(III) by adding a stoichiometric amount of Ga(NO₃)₃ to a solution of the siderophore in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Data Acquisition: A suite of 1D and 2D NMR experiments were performed to assign all proton and carbon signals and to establish through-bond and through-space correlations.

-

¹H NMR: To identify all proton resonances and their multiplicities.

-

¹³C NMR: To identify all carbon resonances.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, establishing connectivity within each amino acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the peptide sequence and the connectivity of side chains.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing information about the conformation of the molecule.

Mandatory Visualizations

This compound Biosynthesis and Regulation